![molecular formula C15H24O2 B14230487 {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene CAS No. 568908-09-8](/img/structure/B14230487.png)
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various industrial applications, including polymerization initiators and bleaching agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene typically involves the reaction of 2,3-dimethylbutan-2-yl hydroperoxide with propan-2-ylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the peroxide bond. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled decomposition of the peroxide.
化学反応の分析
Types of Reactions
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the peroxide group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: The major products include alcohols, ketones, and carboxylic acids.
Reduction: The major products are typically alcohols or hydrocarbons.
Substitution: The major products depend on the substituents introduced to the benzene ring, such as bromobenzene or nitrobenzene derivatives.
科学的研究の応用
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a polymerization initiator in the production of plastics and resins. Its ability to decompose and release oxygen makes it valuable in oxidation reactions.
Biology: The compound is studied for its potential use in biological assays and as a tool for studying oxidative stress in cells.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the synthesis of various organic compounds.
作用機序
The mechanism of action of {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene involves the decomposition of the peroxide bond to release free radicals. These free radicals can initiate polymerization reactions or oxidize other molecules. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can initiate the polymerization of monomers to form polymers.
Oxidation: The free radicals can oxidize various substrates, leading to the formation of oxidized products.
類似化合物との比較
Similar Compounds
Benzoyl peroxide: Another organic peroxide used as a polymerization initiator and in acne treatment.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization and as a cross-linking agent.
Cumene hydroperoxide: Used in the production of phenol and acetone and as a polymerization initiator.
Uniqueness
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its ability to release free radicals under controlled conditions makes it particularly valuable in industrial and research applications.
特性
CAS番号 |
568908-09-8 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
2-(2,3-dimethylbutan-2-ylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C15H24O2/c1-12(2)14(3,4)16-17-15(5,6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChIキー |
IMFKECHGEVIHJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)OOC(C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


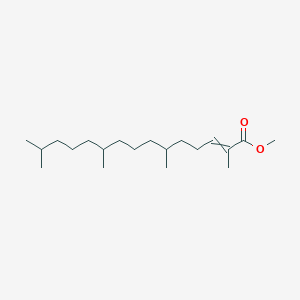
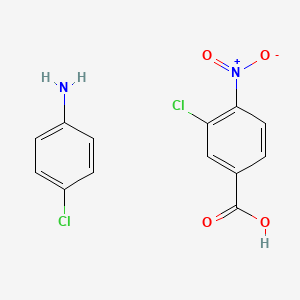
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

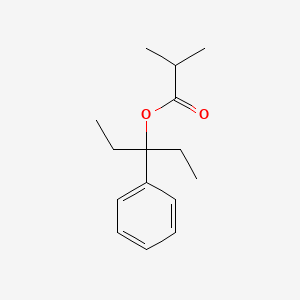
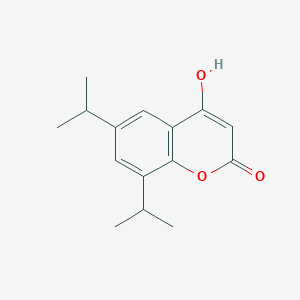
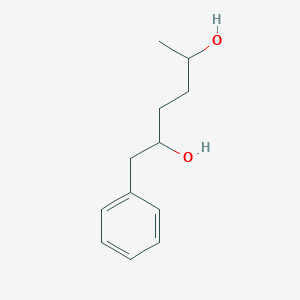

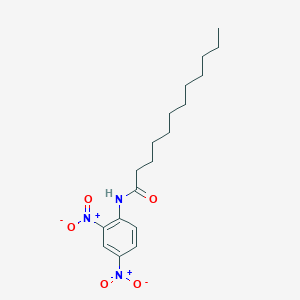
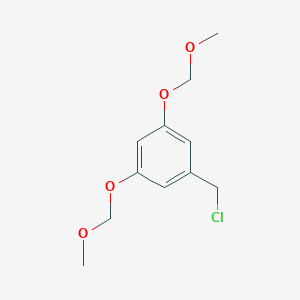
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
